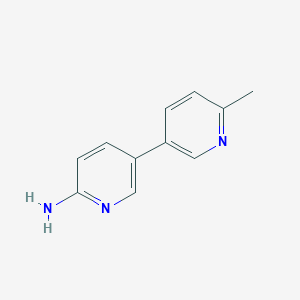
5-(6-Methylpyridin-3-yl)pyridin-2-amine
Übersicht
Beschreibung
“5-(6-Methylpyridin-3-yl)pyridin-2-amine” is a heterocyclic compound . It has a molecular weight of 185.23 and is used as a building block in the manufacture of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of similar pyridine derivatives has been achieved via Suzuki cross-coupling reactions . For instance, 5-bromo-2-methylpyridin-3-amine can be reacted directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids to produce these novel pyridine derivatives .Molecular Structure Analysis
The molecular structure of “5-(6-Methylpyridin-3-yl)pyridin-2-amine” is represented by the InChI code:1S/C11H11N3/c1-8-2-3-9(6-13-8)10-4-5-11(12)14-7-10/h2-7H,1H3,(H2,12,14) . Chemical Reactions Analysis
The compound can be obtained by condensation reaction and decarboxylation reaction of diethyl malonate, sodium, 3-nitro-5-chloropyridine, and then reduction reaction .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 185.23 and its InChI code is1S/C11H11N3/c1-8-2-3-9(6-13-8)10-4-5-11(12)14-7-10/h2-7H,1H3,(H2,12,14) .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Pyridine Derivatives
This compound is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . The reactions are palladium-catalyzed and result in a series of novel pyridine derivatives in moderate to good yield .
Quantum Mechanical Investigations
The synthesized pyridine derivatives are subject to Density Functional Theory (DFT) studies . These studies, which include frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements, help describe possible reaction pathways .
Biological Activities
The pyridine derivatives synthesized from this compound have been investigated for their biological activities . In particular, the compound 4b exhibited significant anti-thrombolytic, biofilm inhibition, and haemolytic activities .
Kinase Inhibitor Drug Synthesis
The compound is used in the synthesis of pexidartinib, a kinase inhibitor drug used for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), a rare type of joint tumor . Pexidartinib acts by inhibiting multiple receptor tyrosine kinases .
Crystal Structure Analysis
The dihydrochloride salt of pexidartinib, synthesized from this compound, has been used for crystal structure determination . The structure provides valuable information for further studies, such as the investigation of biological and physicochemical properties .
Antimicrobial Potential
Some derivatives of this compound have shown good antimicrobial potential . This makes it a valuable compound in the development of new antimicrobial agents .
Anti-fibrosis Activity
Some target compounds derived from this compound have displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC, and 24PDC on HSC-T6 cells . This suggests potential applications in the treatment of fibrotic diseases .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar pyridine derivatives have been synthesized and studied for their potential biological activities .
Mode of Action
It’s known that the compound can be synthesized via suzuki cross-coupling reactions . The compound’s interaction with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Density functional theory (dft) studies have been carried out for similar pyridine derivatives . These studies, which include frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements, describe possible reaction pathways .
Result of Action
Similar pyridine derivatives have been investigated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities .
Eigenschaften
IUPAC Name |
5-(6-methylpyridin-3-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-2-3-9(6-13-8)10-4-5-11(12)14-7-10/h2-7H,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBAFJUAPZSVHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2-methylbenzyl)-1-(3-pyridylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B3232417.png)
![Tert-butyl 2-(aminomethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B3232424.png)
![Cis-6-Tert-Butyl 3A-Ethyl Octahydropyrrolo[3,4-D]Azepine-3A,6(2H)-Dicarboxylate](/img/structure/B3232431.png)
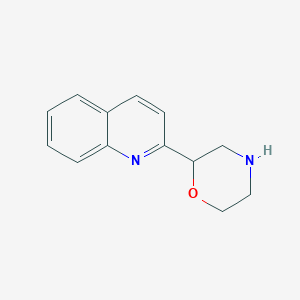
![(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3232444.png)
![Benzyl 3-amino-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate](/img/structure/B3232450.png)
![tert-butyl (4S,5R)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B3232454.png)
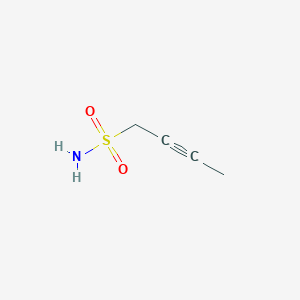

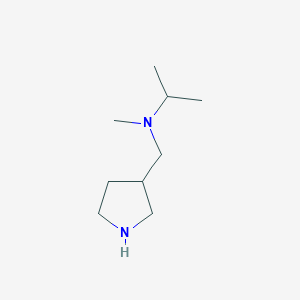
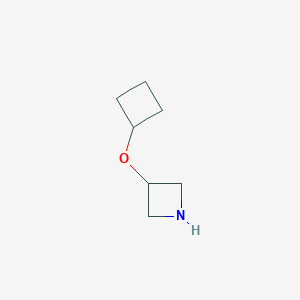
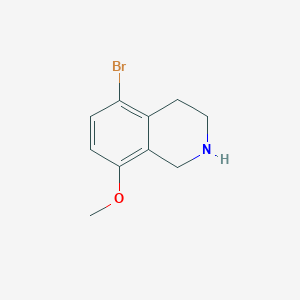
![3-[2-(Methylamino)ethyl]benzonitrile](/img/structure/B3232516.png)
